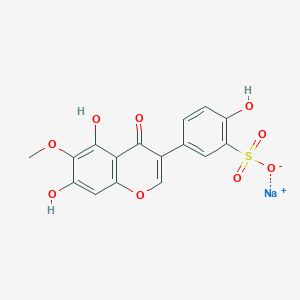

Tectorigenin sodium sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H11NaO9S |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

sodium 5-(5,7-dihydroxy-6-methoxy-4-oxochromen-3-yl)-2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C16H12O9S.Na/c1-24-16-10(18)5-11-13(15(16)20)14(19)8(6-25-11)7-2-3-9(17)12(4-7)26(21,22)23;/h2-6,17-18,20H,1H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

HTQBVSXOJWIXNI-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)S(=O)(=O)[O-])O.[Na+] |

Synonyms |

tectorigenin sodium sulfonate tectorigenin sulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Biological Interactions of Tectorigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tectorigenin, an isoflavone with significant therapeutic potential. It details its natural sources, standardized extraction and isolation protocols, and its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Tectorigenin (5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) is an O-methylated isoflavone first isolated from the rhizomes of Iris tectorum Maxim. It is also prominently found in other plant species, particularly within the Iridaceae and Fabaceae families. Key natural sources of Tectorigenin are summarized in Table 1. The concentration of Tectorigenin can vary significantly depending on the plant species, geographical location, and harvesting time[1][2].

Table 1: Prominent Natural Sources of Tectorigenin

| Plant Species | Family | Plant Part | Reported Tectorigenin Content (% dry weight) |

| Iris germanica | Iridaceae | Rhizomes | 1.08% - 8.84%[1][2] |

| Iris tectorum Maxim | Iridaceae | Rhizomes | Not explicitly quantified in reviewed sources, but a primary source for isolation[3][4][5] |

| Belamcanda chinensis (L.) DC. (now Iris domestica) | Iridaceae | Rhizomes | Yields of 0.387 mg/g have been reported from extraction.[6] |

| Pueraria lobata (Willd.) Ohwi | Fabaceae | Flowers | Not explicitly quantified in reviewed sources, but a known source. |

| Pueraria thomsonii Benth. | Fabaceae | Flowers | A significant source for isolation.[7] |

| Iris spuria L. | Iridaceae | - | Contains Tectorigenin.[6] |

| Iris kashmiriana Baker | Iridaceae | Rhizomes | 3.80% - 4.13%[1] |

| Iris crocea Jacq. ex R. C. Foster | Iridaceae | Rhizomes | 1.08% - 1.99%[1] |

| Iris ensata Thunb. | Iridaceae | Rhizomes | 1.89% - 2.62%[1] |

Experimental Protocols for Isolation and Purification

The isolation of Tectorigenin from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following sections provide detailed methodologies for these processes.

Extraction Methodologies

Several extraction techniques have been optimized for maximizing the yield of Tectorigenin. These include ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and conventional solvent extraction.

This protocol is based on an optimized method for the extraction of isoflavones, including Tectorigenin, from the rhizomes of Iris tectorum[3][4].

-

Sample Preparation: Air-dry the rhizomes of Iris tectorum and grind them into a fine powder (60-80 mesh).

-

Extraction Solvent: Prepare a 70% (v/v) methanol in water solution.

-

Extraction Procedure:

-

Place a known quantity of the powdered plant material into an extraction vessel.

-

Add the extraction solvent at a solvent-to-solid ratio of 15:1 (mL/g).

-

Place the vessel in an ultrasonic bath.

-

Conduct the extraction at a temperature of 45°C and an ultrasound power of 150 W for 45 minutes.

-

-

Post-Extraction:

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

This method utilizes elevated temperature and pressure to enhance extraction efficiency[8].

-

Sample Preparation: Dry and powder the rhizomes of Belamcanda chinensis.

-

Extraction Solvent: Prepare a 60% (v/v) ethanol in water solution.

-

Extraction Parameters:

-

Temperature: 180°C

-

Static Extraction Time: 15 minutes

-

-

Procedure:

-

Pack the powdered plant material into the extraction cell of a PLE system.

-

Perform the extraction using the specified solvent and parameters.

-

Collect the extract and concentrate it under vacuum.

-

Table 2: Comparison of Tectorigenin Extraction Yields and Conditions

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Solid:Solvent Ratio | Yield |

| Iris tectorum | Ultrasonic-Assisted Extraction | 70% Methanol | 45 | 45 min | 1:15 g/mL | Highest among tested methods (UAE, ME, SE)[3][4] |

| Belamcanda chinensis | Pressurized Liquid Extraction | 60% Ethanol | 180 | 15 min | Not Specified | Highest among tested methods (PLE, Soxhlet, Sonication)[8] |

| Belamcanda chinensis | Ultrasonic Extraction with 70% Ethanol | 70% Ethanol | Not Specified | Not Specified | Not Specified | 0.387 mg/g[6] |

| Iris tectorum | Ionic Liquid-Based Ultrasonic Assisted Extraction | 0.5 M [C₈MIM]Br | Not Specified | 30 min | 1:30 g/mL | High yields of related isoflavones reported[5] |

Purification by Silica Gel Column Chromatography

Crude extracts containing Tectorigenin can be purified using silica gel column chromatography.

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by washing with the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% chloroform to a chloroform:methanol mixture (e.g., 9:1 v/v).

-

The specific gradient should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude extract.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions by TLC to identify those containing Tectorigenin.

-

Combine the pure fractions and evaporate the solvent to obtain purified Tectorigenin.

-

Signaling Pathway Modulation by Tectorigenin

Tectorigenin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the inhibitory and activating effects of Tectorigenin on these pathways.

Inhibition of the NF-κB Signaling Pathway

Tectorigenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[9][10][11]. This leads to a downregulation of pro-inflammatory gene expression.

Caption: Tectorigenin's inhibition of the NF-κB signaling pathway.

Modulation of the ERK/JNK MAPK Signaling Pathway

Tectorigenin has demonstrated the ability to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two key components of the Mitogen-Activated Protein Kinase (MAPK) pathway[12][13][14]. This inhibition leads to a reduction in the inflammatory response.

Caption: Tectorigenin's modulation of the ERK/JNK MAPK signaling pathway.

Activation of the PPARγ Signaling Pathway

Tectorigenin acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism and inflammation[10][15][16][17]. By activating PPARγ, Tectorigenin can influence the expression of genes involved in these processes.

Caption: Tectorigenin's activation of the PPARγ signaling pathway.

Conclusion

Tectorigenin is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for its efficient extraction and purification from natural sources. Furthermore, the elucidation of its interactions with key signaling pathways offers valuable insights for future research and the development of novel therapeutic agents. Continued investigation into the pharmacological properties and clinical applications of Tectorigenin is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Tectorigenin inhibits Caco-2 human colon cells via NF-kB pathway suppression | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Tectorigenin Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tectorigenin alleviates intrahepatic cholestasis by inhibiting hepatic inflammation and bile accumulation via activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of Tectorigenin Sodium Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectorigenin sodium sulfonate, a water-soluble derivative of the natural isoflavone Tectorigenin, exhibits promising antioxidant and anti-inflammatory properties, making it a compound of significant interest in pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, and spectroscopic data of the parent compound, Tectorigenin, are presented to infer the characteristics of its sulfonated derivative. Furthermore, a key signaling pathway modulated by Tectorigenin is illustrated to provide context for its biological activity.

Introduction

Tectorigenin is an O-methylated isoflavone found in the rhizomes of several plants, including Belamcanda chinensis and Iris tectorum. It has been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its poor water solubility limits its bioavailability and therapeutic application. The sulfonation of Tectorigenin to form this compound significantly enhances its aqueous solubility, thereby improving its potential for pharmaceutical development.

Spectroscopic techniques are essential tools for the structural elucidation and characterization of molecules like this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy reveals insights into the electronic transitions within the molecule. This guide synthesizes the available spectroscopic information for Tectorigenin and predicts the spectral characteristics of this compound, offering a foundational resource for researchers in the field.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Tectorigenin. The sulfonation of Tectorigenin typically occurs on the B-ring, which will lead to shifts in the signals of the protons and carbons in that ring.

Table 1: ¹H NMR Spectroscopic Data of Tectorigenin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.98 | s | |

| H-8 | 6.46 | s | |

| H-2' | 7.35 | d | 8.5 |

| H-3' | 6.85 | d | 8.5 |

| H-5' | 6.85 | d | 8.5 |

| H-6' | 7.35 | d | 8.5 |

| 6-OCH₃ | 3.85 | s | |

| 5-OH | 12.94 | s | |

| 7-OH | - | br s | |

| 4'-OH | - | br s |

Solvent: DMSO-d₆ Note: The chemical shifts of hydroxyl protons can be broad and their positions may vary.

Expected Changes for this compound: The introduction of the -SO₃Na group on the B-ring will cause a downfield shift for the adjacent aromatic protons due to the electron-withdrawing nature of the sulfonate group. The exact position of sulfonation will determine which protons are most affected.

Table 2: ¹³C NMR Spectroscopic Data of Tectorigenin

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 154.2 |

| C-3 | 122.8 |

| C-4 | 180.5 |

| C-4a | 105.1 |

| C-5 | 158.2 |

| C-6 | 131.5 |

| C-7 | 157.9 |

| C-8 | 94.5 |

| C-8a | 153.0 |

| C-1' | 121.4 |

| C-2' | 130.3 |

| C-3' | 115.2 |

| C-4' | 157.5 |

| C-5' | 115.2 |

| C-6' | 130.3 |

| 6-OCH₃ | 60.1 |

Solvent: DMSO-d₆

Expected Changes for this compound: The carbon atom bearing the sulfonate group will experience a significant downfield shift. The other carbons in the B-ring will also be affected, with the magnitude of the shift depending on their proximity to the sulfonate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| O-H (Phenolic) | 3600 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (γ-pyrone) | 1660 - 1640 | Stretching |

| C=C (Aromatic) | 1620 - 1450 | Stretching |

| S=O (Sulfonate) | 1200 - 1140 and 1060 - 1030 | Asymmetric and Symmetric Stretching |

| C-O (Ether and Phenol) | 1300 - 1000 | Stretching |

The presence of strong absorption bands in the 1200-1030 cm⁻¹ region would be a clear indication of the sulfonate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is particularly useful for conjugated systems like flavonoids. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Band | Expected Wavelength Range (nm) | Associated Electronic Transition |

| Band I | 310 - 350 | B-ring cinnamoyl system (π → π) |

| Band II | 250 - 280 | A-ring benzoyl system (π → π) |

The introduction of the sulfonate group, being an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent Tectorigenin.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its water solubility). The solution should be clear.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology (using KBr pellet method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance values are within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill another quartz cuvette with the sample solution.

-

Scan the sample from 200 to 600 nm.

-

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) for Band I and Band II.

Signaling Pathway and Experimental Workflow

Tectorigenin has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways provides a molecular basis for its pharmacological effects.

Tectorigenin's Anti-inflammatory Signaling Pathway

Tectorigenin exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] These pathways are crucial in the production of pro-inflammatory mediators.

Caption: Tectorigenin's inhibition of the MAPK and NF-κB signaling pathways.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a compound like this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its development as a potential therapeutic agent. This guide provides a comprehensive framework for its analysis using NMR, IR, and UV-Vis spectroscopy. While experimental data for the sulfonated derivative is pending, the provided data for the parent compound, Tectorigenin, along with the predicted spectral changes, offer a solid foundation for researchers. The detailed experimental protocols and the illustration of a key biological pathway further equip scientists with the necessary tools and context for their research and development efforts. A complete spectroscopic analysis, following the outlined workflow, will be crucial for the definitive structural confirmation and quality control of this compound in future studies.

References

- 1. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 2. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antioxidant Capacities of Tectorigenin and Tectorigenin Sodium Sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tectorigenin, an isoflavone found in the rhizomes of Belamcanda chinensis and other plants like Pueraria thunbergiana, is recognized for a wide array of pharmacological activities, including potent antioxidant effects.[1][2][3] These effects are attributed to its ability to directly scavenge free radicals and to modulate cellular antioxidant defense mechanisms.[1] However, the therapeutic application of tectorigenin is hampered by its poor water solubility. To overcome this limitation, a sulfonated derivative, tectorigenin sodium sulfonate, was synthesized. This guide provides a detailed comparison of the antioxidant capacities of these two compounds, presents the experimental methodologies used for their evaluation, and elucidates the key signaling pathways involved in their antioxidant action. Evidence strongly indicates that the chemical modification not only improves solubility but also enhances the antioxidant activity, positioning this compound as a promising therapeutic candidate.[4][5]

Comparative Antioxidant Capacity: Quantitative Data

The sulfonation of tectorigenin to form this compound results in a molecule with significantly improved water solubility (approximately 9-fold greater than tectorigenin) and a superior antioxidant profile.[4] A direct comparative study by Han et al. (2012) consistently demonstrated the superior antioxidant activity of this compound across multiple in vitro assays.[4][5]

Table 1: Relative Antioxidant Activity

| Assay Type | Relative Activity Ranking | Reference |

| Reducing Power | This compound > Tectorigenin | [4] |

| Superoxide Anion Radical Scavenging | This compound > Tectorigenin | [4] |

| Hydroxyl Radical Scavenging | This compound > Tectorigenin | [4] |

| DPPH Radical Scavenging | This compound > Tectorigenin | [4] |

| Anti-Lipid Peroxidation | This compound > Tectorigenin | [4] |

While the study by Han et al. provides a clear qualitative ranking, other studies have quantified the antioxidant capacity of the parent compound, tectorigenin. These values provide a baseline for its efficacy.

Table 2: Quantified Antioxidant Activity of Tectorigenin

| Assay Type | Concentration | Result | Reference |

| DPPH Radical Scavenging | 10 µg/mL | 54.3 ± 2.3% activity | [1][2] |

| Intracellular ROS Scavenging (in HaCaT cells) | 10 µg/mL | 63.2 ± 2.3% activity | [1][2] |

Molecular Mechanisms and Signaling Pathways

Tectorigenin exerts its antioxidant effects through multiple cellular mechanisms. It not only scavenges reactive oxygen species (ROS) directly but also enhances the expression and activity of endogenous antioxidant enzymes by modulating key signaling pathways.[1][6]

The Keap1/Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Tectorigenin can activate this pathway, leading to the transcription of antioxidant genes.[8][9]

-

Activation: Oxidative stress or activators like tectorigenin cause Nrf2 to dissociate from Keap1.

-

Translocation: Nrf2 translocates to the nucleus.

-

Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), Catalase, and Superoxide Dismutase (SOD).[8]

Caption: Tectorigenin-mediated activation of the Nrf2 signaling pathway.

ERK and NF-κB Signaling

Tectorigenin has also been shown to protect cells from oxidative stress by modulating the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways, which in turn leads to increased expression of the antioxidant enzyme catalase.[6]

-

ERK Phosphorylation: Tectorigenin induces the phosphorylation of ERK.

-

NF-κB Activation: This leads to the activation and nuclear expression of NF-κB.

-

Catalase Expression: Activated ERK and NF-κB increase the expression and activity of catalase, a key enzyme that detoxifies hydrogen peroxide.[6]

Caption: ERK/NF-κB pathway modulation by tectorigenin for catalase activation.

Experimental Protocols

The antioxidant capacity of tectorigenin and its derivatives is evaluated using a panel of standardized in vitro assays. Each assay targets a specific mechanism of antioxidant action.

General Experimental Workflow

The comparative evaluation of antioxidant activity follows a structured workflow to ensure reliable and reproducible results.

Caption: Standard workflow for comparing antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[10]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[10]

-

Test compounds (Tectorigenin, this compound) at various concentrations.

-

Positive control (e.g., Ascorbic Acid, Trolox).

-

Methanol or ethanol as solvent.

-

-

Protocol:

-

Prepare a working solution of DPPH in methanol/ethanol with an absorbance of approximately 1.0 at 517 nm.[10]

-

In a 96-well plate or cuvettes, add a defined volume of the test compound solution (e.g., 20 µL).[11]

-

Add the DPPH working solution (e.g., 200 µL) to each well.[11]

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[12]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[13][14]

-

Reagents:

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][16]

-

Dilute the ABTS•+ stock solution with buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Add a small volume of the test sample or standard (e.g., 10 µL) to a defined volume of the diluted ABTS•+ solution (e.g., 190 µL).[15]

-

Mix and incubate at room temperature for a set time (e.g., 6 minutes).[14]

-

Measure the absorbance at 734 nm.[17]

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[18][19]

-

Reagents:

-

FRAP reagent: A mixture of acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[18]

-

Test compounds at various concentrations.

-

Standard (e.g., FeSO₄·7H₂O).

-

-

Protocol:

-

Prepare the FRAP working solution fresh by mixing the three components. Warm the solution to 37°C before use.[19]

-

Add a small volume of the sample or standard (e.g., 10 µL) to a well or cuvette.[18]

-

Add a larger volume of the FRAP working solution (e.g., 220 µL).[18]

-

Mix and incubate for a specified time (e.g., 4-30 minutes) at 37°C.[18]

-

Measure the absorbance at 593 nm.[18]

-

The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous standard curve.

-

Conclusion and Future Directions

The available evidence conclusively demonstrates that this compound is a superior antioxidant compared to its parent compound, tectorigenin.[1][4][5] The sulfonation modification successfully addresses the critical issue of poor water solubility without compromising, and in fact enhancing, its intrinsic free radical scavenging and reducing capabilities. The well-defined mechanisms of action, involving the activation of the Nrf2/HO-1 and ERK/NF-κB pathways, provide a solid foundation for its therapeutic potential.[6][8]

For drug development professionals, this compound represents a highly promising lead compound. Future research should focus on in vivo studies to validate these in vitro findings, explore its pharmacokinetic and pharmacodynamic profiles, and assess its efficacy in preclinical models of diseases associated with oxidative stress. The improved physicochemical properties and enhanced bioactivity of this derivative warrant its continued investigation as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of tectoridin, tectorigenin and this compound on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 8. Tectorigenin inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tectorigenin alleviates irinotecan-induced intestinal inflammation by activating the Nrf2/Keap1 pathway and synergistically enhances the anti-colon cancer efficacy of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Free Radical Scavenging Activity of Tectorigenin Sodium Sulfonate: A Technical Guide

Executive Summary: Tectorigenin, a natural isoflavone, exhibits significant antioxidant properties. However, its therapeutic application is hampered by poor water solubility. To overcome this limitation, Tectorigenin is chemically modified to produce Tectorigenin sodium sulfonate, a derivative with markedly improved water solubility (approximately 9-fold greater than its parent compound) and enhanced biological activity.[1][2] This technical guide provides an in-depth overview of the in vitro free radical scavenging capabilities of this compound, detailing the experimental protocols used for its evaluation and presenting a comparative analysis of its activity against its precursors, Tectoridin and Tectorigenin. The results consistently demonstrate that the sulfonation process not only maintains but significantly elevates the antioxidant potential, positioning this compound as a promising candidate for further pharmaceutical development.[1][2][3]

From Tectoridin to Water-Soluble Antioxidant: The Synthesis Pathway

Tectorigenin is the aglycone form of Tectoridin, which is isolated from sources like the flowers of Pueraria thunbergiana.[1][2] The conversion process involves two key steps: hydrolysis of Tectoridin to yield Tectorigenin, followed by sulfonation to produce the highly water-soluble this compound. This chemical modification is crucial for improving the compound's bioavailability and therapeutic efficacy.[1][2][4]

Caption: Synthesis of this compound.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound is evaluated through a battery of in vitro assays designed to measure its ability to neutralize various reactive oxygen species (ROS) and other free radicals. The general workflow for these spectrophotometric assays is outlined below.

Caption: General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

-

Principle: The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm.[5]

-

Reagents: Stable DPPH radical solution in methanol or ethanol.

-

Protocol:

-

A solution of the test compound (this compound) at various concentrations is prepared.

-

100 µL of the test solution is mixed with 100 µL of the DPPH reagent in a 96-well microplate.[6]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[5][6]

-

The absorbance is measured at 514-517 nm using a microplate reader.[5][6]

-

A control containing the solvent instead of the test sample is also measured.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[6] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to neutralize the pre-generated green-blue ABTS radical cation (ABTS•+).

-

Principle: The reduction of the ABTS•+ radical cation by the antioxidant causes a decolorization of the solution, which is measured by a decrease in absorbance at 734 nm.[7]

-

Reagents: 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8]

-

Protocol:

-

The ABTS•+ stock solution is generated by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6][9]

-

The stock solution is diluted with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

100 µL of the test compound at various concentrations is mixed with 100 µL of the diluted ABTS•+ solution.[6]

-

The mixture is incubated for approximately 6 minutes at room temperature.[6]

-

The absorbance is recorded at 734 nm.

-

-

Calculation: The percentage of scavenging and the IC₅₀ value are calculated similarly to the DPPH assay.[6]

Superoxide Anion (O₂⁻•) Radical Scavenging Assay

This assay determines the ability of the test compound to scavenge superoxide radicals, which are generated in situ.

-

Principle: Superoxide anions are generated, often by a non-enzymatic system like phenazine methosulfate-NADH or an enzymatic system like xanthine-xanthine oxidase. The scavenging activity is measured by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).

-

Protocol (General):

-

A reaction mixture is prepared containing the superoxide generating system and the test compound at various concentrations.

-

The reaction is initiated and incubated at a specific temperature for a set time.

-

The formation of the colored formazan product from NBT reduction is measured spectrophotometrically (e.g., at 550-560 nm).[10]

-

The inhibition of color formation in the presence of the test compound indicates superoxide scavenging activity.

-

Hydroxyl (•OH) Radical Scavenging Assay

This assay measures the ability to neutralize the highly reactive hydroxyl radical, typically generated via the Fenton reaction.

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals in situ.[10][11] These radicals can then oxidize a detector molecule (e.g., TMB, thiobarbituric acid), and the scavenging activity is measured by the decreased oxidation of this detector.

-

Protocol (General, TMB method):

-

A working solution is prepared containing FeSO₄, H₂O₂, and 3,3',5,5'-Tetramethylbenzidine (TMB) in a buffer.[10]

-

The test compound is added to the working solution.

-

The mixture is incubated in the dark.

-

The oxidation of TMB by hydroxyl radicals produces a colored product, and the absorbance is measured (e.g., at 652 nm).[10]

-

A decrease in absorbance in the presence of the test compound indicates hydroxyl radical scavenging.

-

Quantitative Analysis: Comparative Antioxidant Efficacy

Studies consistently show that the antioxidant activity of the three related compounds follows a distinct order: This compound > Tectorigenin > Tectoridin .[1][2] This demonstrates that the sulfonation of Tectorigenin significantly enhances its free radical scavenging properties across multiple assay systems.[2][3]

Table 1: Comparative Free Radical Scavenging Activity (IC₅₀ Values)

| Assay | Tectoridin | Tectorigenin | This compound | Positive Control (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | Higher IC₅₀ | Lower IC₅₀ | Lowest IC₅₀ | Reference Value |

| Superoxide Anion Scavenging | Higher IC₅₀ | Lower IC₅₀ | Lowest IC₅₀ | Reference Value |

| Hydroxyl Radical Scavenging | Higher IC₅₀ | Lower IC₅₀ | Lowest IC₅₀ | Reference Value |

| (Note: Lower IC₅₀ value indicates higher antioxidant activity. The table represents the qualitative findings from cited research.[1][2]) |

Table 2: Reducing Power and Anti-Lipid Peroxidation Activity

| Assay | Tectoridin | Tectorigenin | This compound | Positive Control (e.g., BHT) |

| Reducing Power (Fe³⁺→Fe²⁺) | Lower Activity | Higher Activity | Highest Activity | Reference Value |

| Anti-Lipid Peroxidation | Lower Inhibition | Higher Inhibition | Highest Inhibition | Reference Value |

| (Note: Higher activity/inhibition indicates greater antioxidant potential. The table represents the qualitative findings from cited research.[1][2]) |

Potential Mechanism of Action at the Cellular Level

Beyond direct radical scavenging, the antioxidant effects of Tectorigenin are linked to its ability to modulate intracellular signaling pathways involved in inflammation and oxidative stress. Tectorigenin has been shown to suppress pathways such as TLR4/NF-κB and ERK/JNK.[3][12][13] The activation of Toll-like receptor 4 (TLR4) by stimuli can trigger a cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes. By inhibiting this pathway, Tectorigenin and its derivatives can reduce the production of inflammatory mediators and reactive oxygen species, contributing to their overall protective effects against oxidative damage.[12]

Caption: Inhibition of the TLR4/NF-κB signaling pathway.

Conclusion

This compound demonstrates superior in vitro free radical scavenging activity compared to its parent compounds, Tectorigenin and Tectoridin. This enhanced potency is observed across a range of assays, including DPPH, superoxide anion, and hydroxyl radical scavenging, as well as in reducing power and anti-lipid peroxidation models.[1][2] The chemical modification not only overcomes the significant limitation of poor water solubility but also amplifies the compound's intrinsic antioxidant capabilities. These findings underscore the potential of this compound as a potent, water-soluble antioxidant for development in the pharmaceutical and nutraceutical industries. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. In vitro evaluation of tectoridin, tectorigenin and this compound on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Multifunctional thermo-sensitive hydrogel for modulating the microenvironment in Osteoarthritis by polarizing macrophages and scavenging RONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 13. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Tectorigenin Sodium Sulfonate: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin sodium sulfonate is a synthetic, water-soluble derivative of tectorigenin, an O-methylated isoflavone found in the rhizomes of plants such as Belamcanda chinensis and Iris tectorum.[1][2] The sulfonation of tectorigenin significantly enhances its water solubility, a critical attribute for drug development, while also potentiating its inherent biological activities.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, with a focus on its antioxidant, anti-inflammatory, and anti-cancer properties. While research on the sulfonated form is still emerging, this guide also incorporates relevant data from studies on its parent compound, tectorigenin, to provide a comprehensive perspective on its therapeutic potential.

Antioxidant Properties

This compound has demonstrated superior antioxidant capabilities compared to its parent compound, tectorigenin.[2] This enhanced activity is attributed to its improved solubility and potentially altered electronic properties due to the sulfonate group.

Quantitative Antioxidant Activity

A key study by Han et al. (2012) provides a quantitative comparison of the in vitro antioxidant activities of tectorigenin and this compound. The results are summarized in the table below.

| Antioxidant Assay | Tectorigenin (Scavenging Rate %) | This compound (Scavenging Rate %) | Concentration |

| Superoxide Anion Radical Scavenging | ~55 | ~75 | 1.2 mg/mL |

| Hydroxyl Radical Scavenging | ~40 | ~60 | 1.2 mg/mL |

| DPPH Radical Scavenging | ~70 | ~85 | 1.2 mg/mL |

| Inhibition of Lipid Peroxidation | ~50 | ~65 | 1.2 mg/mL |

Data extracted from Han T, et al. In vitro evaluation of tectoridin, tectorigenin and this compound on antioxidant properties. Food Chem Toxicol. 2012.[2]

Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, methanol (as blank).

-

Procedure:

-

Add 1.0 mL of the test compound solution to 2.0 mL of DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The scavenging activity is calculated using the formula: Scavenging Rate (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH system.

-

Reagents: NBT solution (300 µM), NADH solution (468 µM), PMS solution (120 µM), phosphate buffer (100 mM, pH 7.4), test compound solutions.

-

Procedure:

-

Mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 1.0 mL of the test compound solution.

-

Initiate the reaction by adding 1.0 mL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

The scavenging activity is calculated as in the DPPH assay.

-

This assay is based on the Fenton reaction, where hydroxyl radicals are generated and react with a detection agent (e.g., salicylic acid), and the antioxidant's ability to scavenge these radicals is measured.

-

Reagents: FeSO₄ solution (1.5 mM), H₂O₂ solution (6 mM), salicylic acid solution (20 mM), test compound solutions.

-

Procedure:

-

Mix 1.0 mL of FeSO₄ solution, 0.5 mL of salicylic acid solution, and 1.0 mL of the test compound solution.

-

Add 0.5 mL of H₂O₂ solution to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 510 nm.

-

The scavenging activity is calculated as in the DPPH assay.

-

This assay determines the ability of an antioxidant to inhibit the peroxidation of lipids, often using a model system like linoleic acid emulsion and measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.

-

Reagents: Linoleic acid emulsion, FeSO₄ solution, H₂O₂ solution, trichloroacetic acid (TCA), thiobarbituric acid (TBA), test compound solutions.

-

Procedure:

-

Induce lipid peroxidation in the linoleic acid emulsion using FeSO₄ and H₂O₂ in the presence and absence of the test compound.

-

Stop the reaction by adding TCA.

-

Add TBA and heat the mixture.

-

Measure the absorbance of the resulting pink-colored complex at 532 nm.

-

The inhibition of lipid peroxidation is calculated based on the reduction in MDA formation.

-

Anti-Inflammatory Potential

While specific quantitative data for this compound's anti-inflammatory activity is not yet available, extensive research on its parent compound, tectorigenin, provides strong indications of its potential therapeutic targets in inflammation. Tectorigenin has been shown to modulate key inflammatory signaling pathways.[4]

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tectorigenin has been demonstrated to inhibit the activation of NF-κB.[5][6] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory responses. Tectorigenin has been shown to suppress the phosphorylation of these MAPK proteins, thereby inhibiting downstream inflammatory events.[7]

Experimental Protocols for Anti-Inflammatory Assays

This assay is crucial to determine the non-toxic concentrations of the compound for subsequent in vitro experiments.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, test compound.

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

This assay measures the transcriptional activity of NF-κB.

-

Materials: Cells stably transfected with an NF-κB reporter plasmid (e.g., luciferase or SEAP), inflammatory stimulus (e.g., LPS or TNF-α), test compound.

-

Procedure:

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with the inflammatory agent.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

A decrease in reporter activity indicates inhibition of NF-κB activation.

-

Anti-Cancer Potential

Similar to its anti-inflammatory properties, the anti-cancer potential of this compound is primarily inferred from studies on tectorigenin. Tectorigenin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[8]

Quantitative Anti-Cancer Activity of Tectorigenin

The following table summarizes the IC50 values of tectorigenin against different cancer cell lines from various studies. It is important to note that these values are for tectorigenin , and similar studies on This compound are needed.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 11.06 mg/L (~37 µM) at 48h | Jiang H, et al. World J Gastroenterol. 2012.[8] |

| A549 | Lung Adenocarcinoma | 776.12 µg/mL (extract) | Chen J, et al. Food Funct. 2017. (Value is for an extract containing tectorigenin) |

Apoptosis Induction Pathway

Tectorigenin is known to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocols for Anti-Cancer Assays

This assay is used to determine the effect of a compound on cell growth and to calculate the IC50 value.

-

Reagents: Crystal violet solution, methanol, cell culture medium, test compound.

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

-

After a set incubation period (e.g., 48-72 hours), fix the cells with methanol.

-

Stain the cells with crystal violet solution.

-

Wash away the excess stain and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The IC50 value is calculated from the dose-response curve.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents: Annexin V-FITC, Propidium Iodide (PI), binding buffer, test compound.

-

Procedure:

-

Treat cells with the test compound for a desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

-

Conclusion and Future Directions

This compound is a promising therapeutic agent with enhanced antioxidant properties compared to its parent compound. While its anti-inflammatory and anti-cancer potential is strongly suggested by the extensive research on tectorigenin, direct studies on the sulfonated form are needed to confirm these activities and elucidate the specific mechanisms involved. Future research should focus on:

-

Determining the IC50 values of this compound in various inflammatory and cancer cell models.

-

Investigating the effects of this compound on the NF-κB, MAPK, and apoptosis signaling pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cancer.

The development of this compound as a therapeutic agent holds significant promise, and further research will be crucial to fully realize its clinical potential.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. In vitro evaluation of tectoridin, tectorigenin and this compound on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tectorigenin inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic effects of tectorigenin on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tectorigenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin is a naturally occurring isoflavone, specifically an O-methylated isoflavone, found in a variety of medicinal plants, most notably in the rhizomes of Belamcanda chinensis (leopard lily) and the flowers of Pueraria thunbergiana.[1][2] This comprehensive technical guide provides an in-depth overview of the pharmacological profile of tectorigenin and its primary derivative, tectoridin. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's diverse biological activities, underlying mechanisms of action, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.

Pharmacological Activities

Tectorigenin exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antidiabetic, antioxidant, and neuroprotective properties.[1][2] These activities are underpinned by its ability to modulate multiple signaling pathways crucial in the pathogenesis of various diseases.

Anticancer Activity

Tectorigenin has demonstrated significant anticancer potential across a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.[1]

Table 1: Anticancer Activity of Tectorigenin (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Prostate Cancer | PC-3 | 0.08 µM | [1] |

| Ovarian Cancer | A2780 | 48.67 ± 0.31 µM | [1] |

| Breast Cancer | MCF-7 | Growth stimulation at low concentrations | [1] |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition | [1] |

| Osteosarcoma | Saos2, U2OS | Inhibition of proliferation, migration, and invasion | [1] |

| Hepatocellular Carcinoma | HepG2 | Time- and concentration-dependent vitality reduction | [1] |

Anti-inflammatory Activity

Tectorigenin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Tectorigenin

| Assay | Cell Line/Model | IC50 Value/Effect | Reference |

| Nitric Oxide (NO) Production | LPS-activated microglia | 1.3–2.3 µM | [1] |

| Carrageenan-induced Paw Edema | Inflammatory rat model | Significant reduction at 60 mg/kg | [3] |

Antidiabetic Activity

Tectorigenin has shown promise in the management of diabetes through its hypoglycemic and hypolipidemic effects. It also exhibits protective effects against diabetic complications.

Table 3: Antidiabetic Activity of Tectorigenin

| Activity | Model | Effect | Reference |

| Hypoglycemic and Hypolipidemic | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose, total cholesterol, LDL, VLDL, and triglycerides at 5 mg/kg (intraperitoneal) | [4] |

| Aldose Reductase Inhibition | Rat lens | Potent inhibitory activity | |

| Preadipocyte Differentiation | 3T3-L1 cells | Inhibition (IC50 = 13.3 mM for PPARγ partial agonism) | [1] |

Mechanism of Action: Signaling Pathways

Tectorigenin's diverse pharmacological effects are mediated by its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Tectorigenin has been shown to modulate this pathway, contributing to its anticancer and cytoprotective effects.[5] In the context of oxidative stress, tectorigenin can protect cells by activating the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Tectorigenin exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Pharmacokinetics of Tectorigenin and Tectoridin

Understanding the pharmacokinetic profile of tectorigenin and its derivatives is crucial for their development as therapeutic agents. Studies in rats have provided initial insights into their absorption, distribution, metabolism, and excretion. A significant finding is that tectorigenin exhibits poor bioavailability, which is a key consideration for its therapeutic application.[2]

Table 4: Pharmacokinetic Parameters of Tectorigenin in Rats after Oral Administration of Tectorigenin (130 mg/kg)

| Metabolite | Cmax (µmol/L) | Tmax (h) |

| Tectorigenin | 12.0 ± 0.63 | 0.23 ± 0.15 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 33.50 ± 4.89 | 0.75 ± 0.67 |

| Tectorigenin-4'-O-glucuronide (Te-4'G) | 3.28 ± 1.01 | 0.75 ± 0.67 |

| Tectorigenin-7-O-sulfate (Te-7S) | 12.80 ± 2.80 | 0.85 ± 1.54 |

| Tectorigenin-di-O-sulfate (Te-diS) | 4.42 ± 1.36 | 1.92 ± 2.15 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 6.20 ± 2.05 | 0.96 ± 0.68 |

Data from Wang et al., 2013[6]

Table 5: Pharmacokinetic Parameters of Tectorigenin and its Metabolites in Rats after Oral Administration of Tectoridin (200 mg/kg)

| Metabolite | Cmax (µmol) | Tmax (h) |

| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 20.5 ± 9.7 | 3.17 ± 1.81 |

| Tectorigenin-7-O-sulfate (Te-7S) | 14.3 ± 3.3 | 5.58 ± 3.07 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 21.4 ± 13.8 | 3.50 ± 1.87 |

Data from Qu et al., 2012[7]

The primary metabolic pathways for tectorigenin in rats are glucuronidation and sulfation.[2] After oral administration of tectoridin, it is metabolized to tectorigenin, which then undergoes extensive phase II metabolism.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of tectorigenin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of tectorigenin or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Workflow:

Detailed Protocol Outline for NF-κB Activation:

-

Cell Lysis: After treatment with tectorigenin and/or an inflammatory stimulus (e.g., LPS), lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Tectorigenin Derivatives

The primary and most studied derivative of tectorigenin is its glycoside, tectoridin . In the body, tectoridin is hydrolyzed to tectorigenin, which is the biologically active form. The synthesis of other tectorigenin derivatives is an active area of research aimed at improving its bioavailability and enhancing its pharmacological activities.

Conclusion and Future Directions

Tectorigenin is a promising natural compound with a wide array of pharmacological activities that warrant further investigation for its therapeutic potential. Its anticancer, anti-inflammatory, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it an attractive candidate for drug development. However, its poor bioavailability presents a significant challenge. Future research should focus on:

-

Structural modifications to synthesize novel derivatives with improved pharmacokinetic profiles and enhanced biological activity.

-

Development of novel drug delivery systems to increase the oral bioavailability of tectorigenin.

-

In-depth in vivo studies in relevant animal models to further validate its therapeutic efficacy and safety.

-

Human clinical trials to evaluate its potential as a therapeutic agent for various diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the pharmacological profile of tectorigenin and to guide future research and development efforts.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hypoglycemic and hypolipidemic effects of tectorigenin and kaikasaponin III in the streptozotocin-lnduced diabetic rat and their antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tectorigenin protect HUVECs from H2O2-induced oxidative stress injury by regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability of Tectorigenin Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin, an isoflavone found in the rhizomes of Belamcanda chinensis and other medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its clinical utility is hampered by poor oral bioavailability.[1][2] To address this limitation, derivatives such as Tectorigenin sodium sulfonate have been synthesized to improve its physicochemical properties, particularly water solubility. This technical guide provides a comprehensive overview of the available data on the bioavailability of tectorigenin and its sodium sulfonate derivative, with a focus on experimental protocols and relevant signaling pathways.

Disclaimer: Direct pharmacokinetic studies on this compound are currently limited in publicly available literature. Therefore, this guide primarily presents data for the parent compound, tectorigenin, as a surrogate to infer the potential pharmacokinetic profile of its sulfated derivative. The sulfonation is anticipated to alter absorption and disposition, and further studies are warranted to fully elucidate the bioavailability of this compound.

Quantitative Bioavailability Data

The following tables summarize the pharmacokinetic parameters of tectorigenin in rats after oral administration, as reported in various studies. This data provides a baseline for understanding the absorption and metabolism of this isoflavone.

| Parameter | Value | Animal Model | Dosage | Reference |

| Cmax (μmol/L) | 12.0 ± 0.63 | Rat | 130 mg/kg | [3] |

| Tmax (h) | 0.23 ± 0.15 | Rat | 130 mg/kg | [3] |

| AUC (0-t) (μmol·h/L) | Data not available in this format | Rat | 130 mg/kg | [3] |

Table 1: Pharmacokinetic Parameters of Tectorigenin in Rats

| Metabolite | Cmax (μmol/L) | Tmax (h) | Animal Model | Dosage | Reference |

| Tectorigenin-7-O-glucuronide (Te-7G) | 33.50 ± 4.89 | 0.75 ± 0.67 | Rat | 130 mg/kg | [3] |

| Tectorigenin-7-O-sulfate (Te-7S) | 12.80 ± 2.80 | 0.85 ± 1.54 | Rat | 130 mg/kg | [3] |

| Tectorigenin-4'-O-glucuronide (Te-4'G) | 3.28 ± 1.01 | 0.75 ± 0.67 | Rat | 130 mg/kg | [3] |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 6.20 ± 2.05 | 0.96 ± 0.68 | Rat | 130 mg/kg | [3] |

| Tectorigenin-di-O-sulfate (Te-diS) | 4.42 ± 1.36 | 1.92 ± 2.15 | Rat | 130 mg/kg | [3] |

Table 2: Pharmacokinetic Parameters of Tectorigenin Metabolites in Rats

Experimental Protocols

In Vivo Pharmacokinetic Study of Tectorigenin in Rats

This section details a typical experimental protocol for assessing the pharmacokinetics of tectorigenin in a rat model, based on methodologies described in the literature.[3][4]

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Fasting: Rats are fasted overnight (12 hours) before oral administration of the compound, with free access to water.

2. Drug Administration:

-

Compound: Tectorigenin

-

Vehicle: Typically a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Route of Administration: Oral gavage.

-

Dosage: A single dose of 130 mg/kg is administered.[3]

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points post-dosing (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Blood is collected into heparinized tubes and immediately centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

4. Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, an internal standard (e.g., kaempferol) is added, followed by a protein precipitating agent like acetonitrile or methanol.[4]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., 50% methanol) for analysis.

5. Analytical Method: UPLC-MS/MS

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 SB-C18) is commonly used for separation.[4]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a modifier like formic acid) is typically employed.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification of tectorigenin and its metabolites.[4]

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental or compartmental methods with appropriate software (e.g., WinNonlin).

-

Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

Signaling Pathways

Tectorigenin exerts its pharmacological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-inflammatory, anti-cancer, and neuroprotective activities.

Caption: Tectorigenin's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Caption: Tectorigenin's Anti-cancer Effect via PI3K/Akt Pathway Inhibition.

Caption: Tectorigenin's Modulation of the MAPK Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the bioavailability of a compound like this compound.

Caption: General Experimental Workflow for a Bioavailability Study.

Conclusion

While direct pharmacokinetic data for this compound remains to be established, the information available for its parent compound, tectorigenin, provides a valuable foundation for future research. Tectorigenin exhibits poor oral bioavailability and undergoes extensive metabolism. The sulfonation of tectorigenin is a promising strategy to enhance its water solubility, which may lead to improved absorption and bioavailability. Further in-vivo studies are crucial to quantify the pharmacokinetic profile of this compound and to fully understand its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tectorigenin Sodium Sulfonate: A Detailed Protocol for Enhanced Water Solubility

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of tectorigenin sodium sulfonate from tectorigenin. Tectorigenin, an O-methylated isoflavone, exhibits a range of biological activities but is limited by its poor water solubility. The sulfonation of tectorigenin to its sodium salt form significantly enhances its aqueous solubility, thereby increasing its potential for various research and pharmaceutical applications.[1]

The synthesis is a two-step process involving the sulfonation of tectorigenin using a suitable sulfonating agent, followed by neutralization to yield the sodium salt. This protocol is based on established chemical principles of electrophilic aromatic substitution and acid-base neutralization.

Chemical Properties and Reaction Parameters

The key chemical properties of the starting material and the final product are summarized in Table 1. The operational parameters for the synthesis are outlined in Table 2, providing a quick reference for the experimental setup.